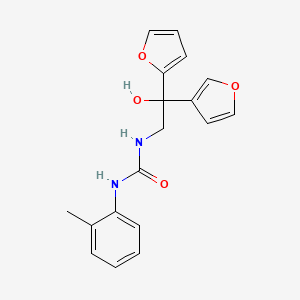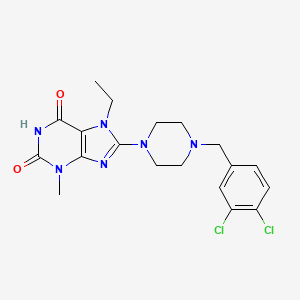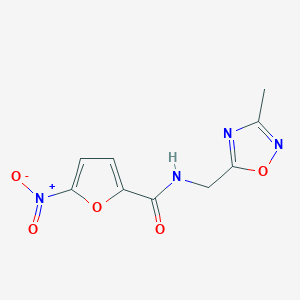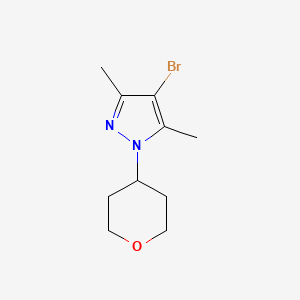![molecular formula C14H17NO4 B2839476 1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone CAS No. 312535-87-8](/img/structure/B2839476.png)
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone” is an organic compound that contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains an ethanone group (a type of ketone), and an ether group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a 2-oxoethoxy group, which contains a ketone functional group. This is attached to a phenyl ring via an ethanone group .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, an efficient synthesis approach was developed for the NK(1) receptor antagonist Aprepitant, highlighting a stereoselective process involving the conversion of a 1,4-oxazin-3-one intermediate to the desired alpha-(fluorophenyl)morpholine derivative. This pathway demonstrates the compound's role in creating pharmacologically active molecules (Brands et al., 2003).
Advances in Catalytic Synthesis
The catalytic enantioselective synthesis of morpholinones, using a chiral phosphoric acid catalyst, showcases the utility of related compounds in producing morpholinone derivatives. This method underscores the importance of such compounds in facilitating the synthesis of chiral building blocks for drug development (He et al., 2021).
Antibacterial and Anticancer Applications
Compounds similar to this compound have been investigated for their potential antibacterial and anticancer properties. A study on novel chloroquinoline derivatives, including those with morpholine moieties, revealed promising antibacterial and anti-inflammatory activities. These findings suggest potential therapeutic applications in treating infections and cancer (Murugavel et al., 2017).
Material Science and Polymer Modification
In the realm of material science, the chemical modification of poly(3-hydroxybutyrate) (PHB) with amino compounds, including morpholine, demonstrates the versatility of such chemicals in enhancing the properties of biodegradable polymers. These modified polymers exhibit improved antibacterial, antioxidant, and anticancer activities, illustrating the potential for biomedical applications (Abdelwahab et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-acetylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-3-2-4-13(9-12)19-10-14(17)15-5-7-18-8-6-15/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPOAGPSACISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)


![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2839401.png)




![5-chloro-2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2839408.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)
![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)
![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)
